molecular formula C9H15NO2 B13936085 5-Ethoxy-2-isopropyl-4-methyloxazole

5-Ethoxy-2-isopropyl-4-methyloxazole

Cat. No.: B13936085
M. Wt: 169.22 g/mol
InChI Key: JGYPHHZHYQSVOT-UHFFFAOYSA-N
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Description

5-Ethoxy-2-isopropyl-4-methyloxazole is a substituted oxazole of interest in organic synthesis and fragrance research. Oxazole derivatives are valuable intermediates for constructing complex molecular architectures, particularly in the synthesis of natural products and active pharmaceutical ingredients (APIs) . Research into compounds of this class is often directed towards their use as key building blocks in Diels-Alder reactions, a powerful method for forming six-membered rings, which can be leveraged in the multi-step synthesis of biologically active molecules such as pyridoxine (Vitamin B6) and other functionalized pyridines . The specific substitution pattern on the oxazole core, including the ethoxy and isopropyl groups, allows researchers to fine-tune the electronic properties and steric profile of the molecule, influencing its reactivity and the outcome of cycloaddition reactions . Furthermore, alkyl-substituted oxazoles are known to contribute to the flavor and aroma profiles of various foods; for instance, the closely related compound 5-ethyl-2-isopropyl-4-methyloxazole has been identified as a volatile constituent of fried potatoes, suggesting potential applications in analytical and flavor chemistry research . This makes this compound a compound of significant potential in both synthetic methodology and the study of flavor components.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

5-ethoxy-4-methyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C9H15NO2/c1-5-11-9-7(4)10-8(12-9)6(2)3/h6H,5H2,1-4H3

InChI Key

JGYPHHZHYQSVOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the oxazole ring via cyclization reactions from appropriately substituted precursors such as α-aminocarbonyl compounds or halogenated acetoacetates, followed by functionalization at the 2- and 5-positions. The ethoxy and isopropyl substituents are introduced either through starting materials or via post-cyclization modifications.

Preparation via Cyclization of N-Ethoxalyl-α-isopropylaminopropionic Acid Derivatives

A patented method (CN103435568A) describes a cyclization approach using N-ethoxalyl-α-aminopropionic acid ethyl ester as a key intermediate, which can be adapted to introduce the isopropyl group at the 2-position by using the corresponding α-isopropylamino derivative. The method involves:

  • Adding catalytic amounts of 4-dimethylaminopyridine (DMAP) to a cyclization system containing phosphorus oxychloride and triethylamine.
  • Conducting the ring-closure reaction at 60–90 °C.
  • Quenching the reaction by dropwise addition into cold deionized water (0–10 °C).
  • Separation and purification steps involving extraction with triethylamine and solvent recovery.

This process is characterized by:

  • Mild reaction conditions.
  • Shorter reaction times (50% reduction compared to older methods).
  • High molar yield (up to 93% after purification).
  • High purity (>98% GC purity).
  • Use of triethylamine as both solvent and extraction agent, reducing environmental impact.
Step Reagents/Conditions Outcome
A N-ethoxalyl-α-isopropylaminopropionic acid ethyl ester, DMAP, POCl3, triethylamine, 60–90 °C Ring closure to oxazole derivative
B Cooling to room temperature, dropwise addition into 0–10 °C deionized water Quenching and precipitation
C Extraction with triethylamine, solvent recovery Purification of product

This method is scalable and suitable for industrial production due to its operational simplicity and environmental friendliness.

Preparation from Ethyl 2-Chloroacetoacetate via Formamide Cyclization

Another well-documented approach involves the synthesis of substituted oxazoles from ethyl 2-chloroacetoacetate derivatives through reaction with formamide in the presence of acid catalysts (e.g., sulfuric acid). According to EP2844644B1, the process includes:

  • Reacting ethyl 2-chloroacetoacetate with sodium formate in dimethylformamide (DMF) to form an intermediate ethyl 2-formoxyacetoacetate.
  • Heating this intermediate with formamide and catalytic sulfuric acid to induce cyclization, forming 4-methyl-5-ethoxy-carbonyl-oxazole derivatives.
  • The process achieves a high yield (>80%) with reduced formamide consumption (1.3 equivalents), improving cost efficiency.
  • The reaction is preferably conducted solvent-free to simplify work-up and reduce waste.
  • Side products such as carboxylic acids and water are removed by distillation and recycled, minimizing organic waste.

This method can be adapted to introduce the isopropyl group at the 2-position by using appropriately substituted chloroacetoacetates or through subsequent alkylation steps.

Parameter Details
Starting Material Ethyl 2-chloroacetoacetate derivatives
Catalyst Sulfuric acid (H2SO4)
Solvent Preferably solvent-free or DMF
Formamide Equivalents 1.0–2.0 eq (optimal ~1.3 eq)
Yield >80%
Temperature Not explicitly stated; typically elevated
Work-up Distillation for removal of side products

Advantages include high selectivity, reduced reagent consumption, and environmental benefits due to recycling of by-products.

Alkali Hydrolysis and Decarboxylation Route

A further method involves the alkali hydrolysis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by acid precipitation and decarboxylation to yield 5-ethoxy-4-methyloxazole derivatives. This route can be modified to accommodate isopropyl substitution.

Challenges identified in this process include:

  • High reaction temperature (~60 °C) leading to potential decomposition.
  • Generation of gas during decarboxylation causing operational hazards.
  • Multi-step post-treatment involving steam distillation, extraction, drying, and distillation, resulting in high energy consumption and long processing times.

Recent improvements focus on optimizing reaction conditions to reduce energy input and improve product stability and yield.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Conditions Environmental Impact Industrial Suitability
Cyclization with DMAP, POCl3, triethylamine ~93 >98 60–90 °C, mild, short time Low waste, triethylamine reuse High, simple operation
Formamide cyclization from chloroacetoacetate >80 Not specified Elevated temperature, solvent-free preferred Low formamide consumption, by-product recycling High, cost efficient
Alkali hydrolysis and decarboxylation Variable Variable ~60 °C, multi-step, energy intensive Higher energy use, gas evolution hazards Moderate, requires optimization

Research Outcomes and Notes

  • The cyclization method using DMAP and phosphorus oxychloride is notable for its high yield and purity, making it a preferred industrial route for substituted oxazoles including this compound analogs.
  • Formamide cyclization provides a cost-effective alternative with environmentally favorable aspects due to reduced reagent consumption and recycling of side products.
  • Alkali hydrolysis methods, while traditional, face challenges in scalability and safety, prompting ongoing research into process optimization.
  • The choice of method depends on target purity, scale, cost constraints, and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-isopropyl-4-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Comparison with Similar Compounds

Uniqueness: 5-Ethoxy-2-isopropyl-4-methyloxazole is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications .

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